Emprumapimod hydrochloride mechanism of action p38 MAPK
Emprumapimod hydrochloride mechanism of action p38 MAPK
An In-depth Technical Guide to the Mechanism of Action of Emprumapimod Hydrochloride, a Selective p38α MAPK Inhibitor
Authored by: A Senior Application Scientist
Introduction: The p38 MAPK Signaling Nexus
The mitogen-activated protein kinase (MAPK) pathways are fundamental signal transduction cascades that convert a wide array of extracellular stimuli into specific cellular responses. Among these, the p38 MAPK pathway is a critical regulator of cellular processes such as inflammation, cell-cycle control, and apoptosis.[1] The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[2]
Of these, the p38α isoform is predominantly expressed in immune cells and is a central mediator of the inflammatory response. Upon activation by cellular stressors (like UV radiation or osmotic shock) or pro-inflammatory cytokines (such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1)), p38α triggers a downstream cascade that ultimately leads to the synthesis and release of key inflammatory mediators.[3][4] This pivotal role has established the p38α MAPK pathway as a high-value therapeutic target for a range of inflammatory and autoimmune diseases, as well as conditions with an inflammatory component, including certain cancers and cardiovascular disorders.[5][6] Emprumapimod hydrochloride (formerly ARRY-797, also known as PF-07265803) is an orally active, potent, and selective small-molecule inhibitor specifically targeting the p38α MAPK isoform.[7][8] This guide provides a detailed technical exploration of its mechanism of action, supported by methodologies for its characterization.
Compound Profile: Emprumapimod Hydrochloride
Emprumapimod is a highly selective inhibitor of p38α MAPK developed for its potential to modulate inflammatory responses.[9][10]
| Property | Value | Source |
| Chemical Name | (S)-N-(1-amino-4-(dimethylamino)-1-oxobutan-2-yl)-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole-6-carboxamide hydrochloride | [10] |
| Molecular Formula | C24H30ClF2N5O3 | [8] |
| Molecular Weight | 509.98 g/mol | [8] |
| CAS Number | 765914-60-1 (for parent compound) | [9] |
| Chemical Structure | (See below) | [11] |
(Structure of Emprumapimod parent molecule)
Core Mechanism of Action: Competitive Inhibition of p38α Kinase Activity
The primary mechanism of action for Emprumapimod is its direct inhibition of the p38α kinase. Like many kinase inhibitors, it functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the p38α enzyme, thereby preventing the binding of ATP, which is essential for the kinase to phosphorylate its downstream substrates.[2] This blockade of the active site effectively halts the signal transduction cascade.
The activation of p38 MAPK itself is mediated by upstream dual-specificity kinases, primarily MAPK Kinase 3 (MKK3) and MKK6, which phosphorylate p38α on specific threonine and tyrosine residues (Thr180/Tyr182).[3] By occupying the ATP-binding site, Emprumapimod prevents the autophosphorylation and the phosphorylation of downstream targets, even if the upstream MKKs are active.
Protocol: ADP-Glo™ Kinase Assay for p38α
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Compound Preparation: Prepare a 10-point serial dilution of Emprumapimod hydrochloride in a suitable buffer (e.g., 1% DMSO).
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Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilution.
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Enzyme Addition: Add 2.5 µL of a solution containing recombinant human p38α kinase and its specific substrate (e.g., ATF2 peptide) in kinase reaction buffer.
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Initiation: Add 5 µL of ATP solution to start the reaction. Incubate at room temperature for 60 minutes.
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Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.
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Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.
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Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
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Analysis: Plot the luminescence signal against the logarithm of the Emprumapimod concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Cell-Based Assays: Validating Cellular Efficacy
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to demonstrate that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and produce the desired biological effect.
Protocol 1: Western Blot for Inhibition of p38 Phosphorylation
This assay provides direct evidence of target engagement within the cell.
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Cell Culture: Seed human monocytic cells (e.g., THP-1) or other relevant cell lines in 6-well plates and allow them to adhere.
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Treatment: Pre-incubate the cells with varying concentrations of Emprumapimod hydrochloride for 1 hour.
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Stimulation: Stimulate the cells with a p38 activator, such as Lipopolysaccharide (LPS, 100 ng/mL), for 15-30 minutes.
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Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38 (as a loading control).
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Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. The reduction in the p-p38/total p38 ratio indicates target inhibition.
Protocol 2: Cytokine Release Assay via ELISA
This assay measures the functional downstream consequence of p38 inhibition. [7]
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Cell Culture: Plate peripheral blood mononuclear cells (PBMCs) or a relevant cell line in a 96-well plate.
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Treatment: Pre-treat cells with a serial dilution of Emprumapimod for 1 hour.
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Stimulation: Add LPS (100 ng/mL) to stimulate cytokine production and incubate for 18-24 hours.
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Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
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ELISA: Quantify the concentration of TNF-α or IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
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Analysis: Calculate the percent inhibition of cytokine release for each Emprumapimod concentration relative to the LPS-only control to determine the cellular IC₅₀.
Kinase Selectivity Profiling
A critical aspect of drug development is ensuring the inhibitor is selective for its intended target to minimize potential off-target effects and associated toxicities. [12] Objective: To determine the inhibitory activity of Emprumapimod against a broad panel of other protein kinases.
Methodology: A common approach is to screen the compound at a high concentration (e.g., 1-10 µM) against a large panel of purified kinases (e.g., the 468-kinase DiscoverX KINOMEscan™ panel). The percent inhibition is measured. For any kinases that show significant inhibition (e.g., >50%), a full IC₅₀ curve is subsequently generated. The results are often visualized as a dendrogram to show the relationship between the inhibited kinases. A highly selective inhibitor like Emprumapimod would be expected to potently inhibit p38α with significantly less activity (>100-fold) against other kinases, including the closely related p38β, other MAPKs (JNKs, ERKs), and a wide range of unrelated kinases. [13]
Conclusion
Emprumapimod hydrochloride is a potent and highly selective inhibitor of the p38α MAPK isoform. Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase's active site, which effectively blocks the phosphorylation of downstream substrates. This leads to a profound suppression of the inflammatory response, primarily through the robust inhibition of pro-inflammatory cytokine synthesis, such as TNF-α and IL-6. [4][7]The characterization of this mechanism relies on a systematic application of biochemical assays to define potency, cell-based assays to confirm target engagement and functional consequences, and comprehensive selectivity profiling to ensure specificity. While its clinical development has faced challenges, the study of Emprumapimod provides a clear and instructive example of the targeted inhibition of a key signaling node in inflammatory disease. [9]
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